2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
Overview
Description
Synthesis Analysis
Thienopyrimidine derivatives, such as the compound , are important in medicinal chemistry and have various biological activities . Different synthetic methods have been used for the preparation of heterocyclic thienopyrimidine derivatives . For instance, Elmenier et al. synthesized a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives as PI3K inhibitors .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10ClN3O2S/c12-11-13-8-5-7 (6-16)18-9 (8)10 (14-11)15-1-3-17-4-2-15/h5-6H,1-4H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
Thienopyrimidine derivatives have been found to have various biological activities, including anticancer effects through the inhibition of various enzymes and pathways . For example, Hassan et al. synthesized new hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives as dual VEGFR-2/BRAF inhibitors .Scientific Research Applications
- Scientific Field : Cancer Research
- Summary of Application : This compound has been used in the synthesis of new 4-morpholinothieno[3,2-d]pyrimidines due to their reported anticancer activity . Specifically, it has been used in the creation of compounds that have shown cytotoxicity against various cancer cell lines .
- Methods of Application : The compound was used in the synthesis of 4-morpholinothieno[3,2-d]pyrimidine derivatives containing an arylmethylene hydrazine moiety . These synthesized compounds were then evaluated for their cytotoxicity against three cancer cell lines (H460, HT-29, MDA-MB-231) .
- Results or Outcomes : Most of the synthesized compounds exhibited moderate to significant cytotoxicity and high-selectivity against one or more cell lines . In particular, compound 11c, bearing a 3,4-methylenedioxy phenyl group, showed remarkable cytotoxicity against H460, HT-29, and MDA-MB-231 cell lines with IC50 values of 0.003 µM, 0.42 µM, and 0.74 µM, respectively . This was 1.6- to 290-fold more potent than GDC-0941, a selective small phosphoinositide 3-kinase (PI3K) inhibitor currently undergoing Phase I clinical trials .
Safety And Hazards
properties
IUPAC Name |
2-chloro-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-7-8(6-17)19-10-9(7)14-12(13)15-11(10)16-2-4-18-5-3-16/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFPJVXECCRKQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001143316 | |
Record name | 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001143316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde | |
CAS RN |
955979-02-9 | |
Record name | 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955979-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001143316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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